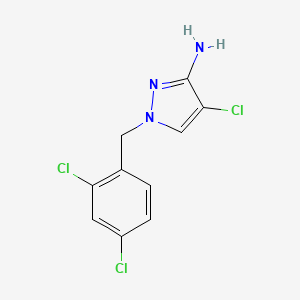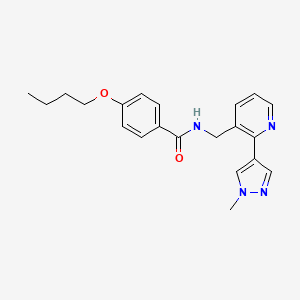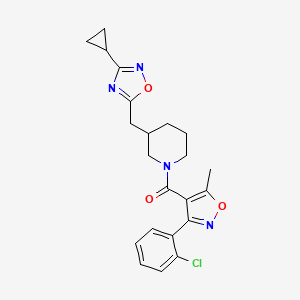
4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine, also known as CDCB-PYRA, is a novel compound with potential applications in scientific research. It is a pyrazole derivative with a unique chemical structure that makes it suitable for various laboratory experiments.
作用機序
The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine involves the inhibition of the activity of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. It also increases the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
実験室実験の利点と制限
One of the advantages of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is its specificity for CK2 inhibition. Unlike other CK2 inhibitors, 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine does not inhibit other kinases, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine in scientific research. One potential application is in the development of new cancer therapies. 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine could be used as a lead compound for the development of more potent and selective CK2 inhibitors for cancer treatment. Additionally, 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine could be used in combination with other cancer therapies to enhance their efficacy. Another potential application is in the study of the role of CK2 in other cellular processes, such as cell differentiation and apoptosis. Overall, 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine has significant potential for advancing scientific research in various fields.
合成法
The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine involves the reaction of 2,4-dichlorobenzylamine with 4-chloro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an amide bond formation mechanism, resulting in the formation of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine as a white solid.
科学的研究の応用
4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-7-2-1-6(8(12)3-7)4-16-5-9(13)10(14)15-16/h1-3,5H,4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDKEPIVUDOZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)
![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)
![N-Methyl-N-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2516252.png)
![2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine](/img/structure/B2516253.png)
![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2516254.png)
![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)
![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)
![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)
![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)

